BenchChemオンラインストアへようこそ!

methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate

Chiral resolution Enantiomeric purity CNS drug synthesis

Methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate (CAS 1246505-86-1) is a chiral, enantiopure (R)-configured indane derivative bearing a tert-butoxycarbonyl (Boc)-protected amine at the C3 position and a methyl ester at the C5 position of the indane ring system. Its molecular formula is C16H21NO4 with a molecular weight of 291.34 g/mol and a catalogued purity of NLT 98%.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B15225439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C(=O)OC
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-8-7-10-5-6-11(9-12(10)13)14(18)20-4/h5-6,9,13H,7-8H2,1-4H3,(H,17,19)
InChIKeyGEBKASLAGFRJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate CAS 1246505-86-1 – Chiral Boc-Aminoindane Building Block for CNS Drug Synthesis


Methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate (CAS 1246505-86-1) is a chiral, enantiopure (R)-configured indane derivative bearing a tert-butoxycarbonyl (Boc)-protected amine at the C3 position and a methyl ester at the C5 position of the indane ring system. Its molecular formula is C16H21NO4 with a molecular weight of 291.34 g/mol and a catalogued purity of NLT 98% . The compound exhibits a computed LogP of 2.9852, a topological polar surface area (TPSA) of 64.63 Ų, one hydrogen bond donor, and four hydrogen bond acceptors . It belongs to the class of carbamoyl N-protected aminoindane derivatives, which serve as key intermediates for preparing pharmacologically active compounds targeting CNS disorders, most notably the multimodal anti-Alzheimer's agent ladostigil [1].

Why Generic Substitution Fails for methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate in CNS Drug Synthesis Programs


The closest structural analogs of methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate—including the racemic mixture (CAS 1246505-82-7), the free carboxylic acid (CAS 1246508-31-5), the N-methyl Boc derivative (CAS 1246508-40-6), and the des-Boc primary amine (CAS 1212974-29-2)—differ in at least one critical parameter: absolute stereochemistry, protection status, esterification state, or N-substitution pattern. These differences are not trivial; the (R)-configuration at C3 is stereochemically requisite for downstream pharmacologically active enantiomers such as ladostigil [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl ethyl methyl carbamate], which combines MAO-B and AChE inhibitory activities in a single molecule [1]. Substituting the racemate introduces 50% of the unwanted (S)-enantiomer, while using the free acid instead of the methyl ester alters both reactivity and lipophilicity (LogP shifts from 2.9852 to 2.8968) . Such substitutions can derail multi-step synthetic routes, compromise enantiomeric purity of final APIs, and invalidate regulatory starting material designations.

Product-Specific Quantitative Evidence Guide: methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate vs. Closest Analogs


Absolute Stereochemistry: Single (R)-Enantiomer vs. Racemic Mixture for Chiral CNS Drug Intermediates

The target compound is the single (R)-enantiomer (CAS 1246505-86-1) with a defined absolute configuration at C3 . Its direct racemic comparator (CAS 1246505-82-7) is a 1:1 mixture of (R)- and (S)-enantiomers with identical molecular formula (C16H21NO4), molecular weight (291.34 g/mol), and nominal purity (98%), but lacks stereochemical identity . In the synthesis of ladostigil, which requires the (3R) configuration for pharmacological activity as a dual MAO-B/AChE inhibitor, use of the racemate would introduce 50% of the inactive or potentially antagonistic (S)-enantiomer, necessitating additional chiral resolution steps and reducing overall yield [1].

Chiral resolution Enantiomeric purity CNS drug synthesis

Methyl Ester vs. Free Carboxylic Acid: Lipophilicity and Hydrogen-Bond Donor Capacity Comparison

The methyl ester form (target compound) exhibits a computed LogP of 2.9852 with 1 hydrogen bond donor . Its free carboxylic acid analog (CAS 1246508-31-5) shows a lower LogP of 2.8968 and possesses 2 hydrogen bond donors . This ΔLogP of +0.0884 and the reduction of one H-bond donor in the ester form confer greater lipophilicity and altered chromatographic mobility, which directly impacts purification strategy and reactivity in subsequent amide coupling or ester hydrolysis steps . The predicted boiling point for the target compound is 426.1 ± 44.0 °C, compared to 443.8 ± 44.0 °C for the free acid, consistent with the absence of intermolecular carboxylic acid dimerization in the ester [1].

LogP Lipophilicity Drug-likeness Synthetic intermediate

N-Boc vs. N-Methyl-Boc Protection: Molecular Weight and Steric Differentiation for Orthogonal Deprotection Strategies

The target compound bears an NH-Boc group (MW 291.34 g/mol, formula C16H21NO4) . The closely related N-methyl-Boc analog (CAS 1246508-40-6) carries an additional methyl group on the carbamate nitrogen, resulting in MW 305.37 g/mol and formula C17H23NO4 . This structural difference eliminates the carbamate N–H proton, removing one hydrogen bond donor, altering the steric environment around the indane C3 position, and affecting the rates of both Boc deprotection (due to steric hindrance around the tert-butyl carbamate) and subsequent N-functionalization reactions. The NH-Boc compound is directly precedented as a key intermediate en route to ladostigil, where the free NH is ultimately propargylated [1].

Orthogonal protection Boc deprotection Peptidomimetic synthesis

Boc-Protected Amine vs. Free Amine: Enabling Orthogonal Synthetic Strategy with Documented Analytical Release Specifications

The target compound is supplied as the Boc-protected amine with a purity specification of NLT 98%, accompanied by HPLC, NMR, MS, and LC-MS documentation . The corresponding des-Boc free amine, methyl (3R)-3-aminoindane-5-carboxylate (CAS 1212974-29-2, MW 191.23 g/mol, formula C11H13NO2), lacks the Boc protecting group and therefore cannot be used directly in synthetic sequences requiring orthogonal amine protection . The molecular weight difference (ΔMW = 100.11 g/mol) corresponds to the Boc group (C5H9O2), which is cleavable under standard acidic conditions (TFA or HCl/dioxane) [1]. This orthogonal protection strategy enables the indane C3-amine to remain masked during C5-ester transformations, a key requirement in the synthesis of ladostigil and related carbamate-based CNS agents [1].

Boc protection Orthogonal synthesis Quality control Analytical documentation

Best Research and Industrial Application Scenarios for methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate


Synthesis of (3R)-Configured CNS Drug Candidates (Ladostigil and Analogs)

The compound serves as the direct chiral precursor for ladostigil [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl ethyl methyl carbamate], a Phase IIb multimodal Alzheimer's disease therapeutic combining MAO-B inhibition (IC50 = 37.1 μM) and AChE inhibition (IC50 = 31.8 μM) with demonstrated neuroprotective properties in vitro [1]. The (R)-stereochemistry at C3 is preserved throughout the synthetic sequence: Boc deprotection, N-propargylation, ester hydrolysis, and carbamoylation. Use of the racemate would introduce an (S)-enantiomer impurity requiring chiral chromatographic separation, increasing manufacturing cost and reducing overall yield .

Chiral Building Block for Peptidomimetic and Constrained Amino Acid Synthesis

The rigid indane scaffold with defined (R)-stereochemistry at C3 and orthogonal protection (Boc on amine, methyl ester on carboxyl) enables sequential, chemoselective functionalization. The methyl ester (LogP 2.9852) provides sufficient lipophilicity for organic-phase handling while the Boc group withstands basic ester hydrolysis conditions [1]. This orthogonal protection pattern is ideal for synthesizing constrained amino acid derivatives and peptidomimetics incorporating the indane core as a phenylalanine isostere. Compared to the free acid analog (LogP 2.8968), the ester form offers superior organic solubility for coupling reactions .

Analytical Reference Standard for Chiral HPLC Method Development

The compound's single (R)-enantiomer identity makes it suitable as a chiral reference standard for developing enantioselective HPLC methods to monitor enantiomeric purity in downstream synthetic intermediates. The availability of comprehensive analytical documentation (NMR, HPLC, LC-MS) [1], combined with its distinct retention characteristics (LogP 2.9852, TPSA 64.63 Ų), facilitates method validation for quantifying (R)/(S) ratios in reaction monitoring. The racemic comparator (CAS 1246505-82-7) can serve as the system suitability standard for resolution verification .

Multi-Step Synthesis of Indane-Based GPCR and Transporter Ligands

Carbamoyl N-Boc aminoindane derivatives are broadly claimed as intermediates for GlyT1 inhibitors, dopamine receptor ligands, and other CNS-active compounds [1]. The target compound's C5 methyl ester can be selectively reduced, hydrolyzed, or converted to amides while the C3 Boc-amine remains protected, enabling divergent library synthesis from a single advanced intermediate. This contrasts with the N-methyl-Boc analog (CAS 1246508-40-6), where the tertiary carbamate nitrogen precludes subsequent N-functionalization, limiting downstream diversification options .

Quote Request

Request a Quote for methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.